methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a benzothiophene core fused with a tetrahydroquinoxaline moiety. Key functional groups include:
- Methyl ester at position 3 of the benzothiophene ring.
- 6-Methyl substituent on the tetrahydrobenzothiophene ring.
- Acetamido linkage connecting the benzothiophene and tetrahydroquinoxaline systems.
Properties
IUPAC Name |
methyl 6-methyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-11-7-8-12-16(9-11)29-20(18(12)21(27)28-2)24-17(25)10-15-19(26)23-14-6-4-3-5-13(14)22-15/h3-6,11,15,22H,7-10H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDDXDFQANSHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs and derivatives are discussed below, with emphasis on substituent effects and functional group variations.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The tert-butyl group in the analog () introduces steric bulk, which may hinder interactions with biological targets compared to the target compound’s smaller 6-methyl group. This aligns with trends in drug design, where bulky substituents often reduce membrane permeability .
Ester Functionality :
- The methyl/ethyl ester groups (common in all compounds) are hydrolytically labile, suggesting these compounds could act as prodrugs or intermediates in synthetic pathways .
Tetrahydroquinoxaline vs.
Research Implications and Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols involving amide coupling (as seen in ) and heterocyclic ring formation.
- Crystallographic Analysis : Tools like SHELX and ORTEP-3 (-6) could elucidate hydrogen-bonding patterns (cf. ) to predict solid-state behavior.
Biological Activity
Methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Structural Characteristics
The compound can be structurally represented as follows:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 382.47 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps of organic reactions including acylation and cyclization processes. Notably, the incorporation of a quinoxaline moiety is significant for enhancing the biological profile of the resulting compound.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to this structure have shown activity against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
Anticancer Potential
Emerging studies suggest that derivatives of benzothiophene and quinoxaline possess anticancer properties:
- Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .
Neuroprotective Effects
Preliminary studies have indicated potential neuroprotective effects attributed to the compound's ability to inhibit oxidative stress markers and promote neuronal survival in models of neurodegeneration.
Case Studies
- Antimicrobial Efficacy : A study on related benzothiophene derivatives demonstrated significant antibacterial activity against drug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
- Anticancer Activity : In vitro studies on related compounds showed inhibition of cell proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating a promising avenue for further development in cancer therapeutics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic routes are reported for methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be optimized?
- Methodology : A common approach involves multi-step synthesis starting with tetrahydroquinoxaline derivatives and benzothiophene precursors. For example, coupling reactions (e.g., amide bond formation) between 3-oxo-tetrahydroquinoxalin-2-yl acetic acid and methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are critical. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Bayesian optimization algorithms have shown promise in enhancing yields by identifying optimal reaction conditions with minimal experimental iterations .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, particularly using reverse-phase C18 columns and gradient elution with acetonitrile/water mixtures . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. X-ray crystallography of related tetrahydroquinoxaline derivatives (e.g., ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate) provides reference data for hydrogen-bonding patterns and stereochemistry .
Q. What are the challenges in characterizing the compound’s solubility and stability under varying pH conditions?
- Methodology : Solubility can be assessed via shake-flask methods in buffered solutions (pH 1–12) with UV-Vis quantification. Stability studies should include accelerated degradation tests under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines). For pH-dependent stability, use HPLC to monitor decomposition products, focusing on ester hydrolysis and quinoxaline ring oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking studies (using AutoDock Vina) against protein targets (e.g., kinases or GPCRs) help predict binding affinities. For metabolic stability, in silico tools like SwissADME predict cytochrome P450 interactions and potential metabolite formation .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology : Discrepancies in bioactivity may arise from impurities or stereochemical variations. Reproduce assays under standardized conditions (e.g., cell line authentication, controlled solvent/DMSO concentrations). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement. Comparative studies with enantiomerically pure samples (via chiral HPLC) can isolate stereochemical effects .
Q. What are the optimal conditions for synthesizing derivatives with modified tetrahydroquinoxaline or benzothiophene moieties?
- Methodology : For regioselective modifications, employ protecting groups (e.g., Boc for amines) during functionalization of the tetrahydroquinoxaline ring. Microwave-assisted synthesis enhances reaction rates for benzothiophene derivatization. Monitor regiochemistry via 2D NMR (COSY, NOESY) and X-ray diffraction of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
